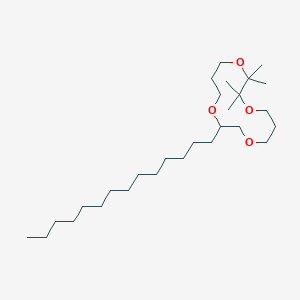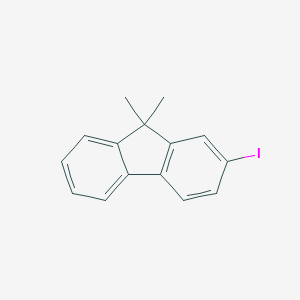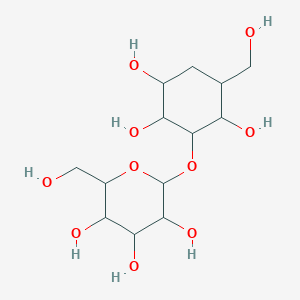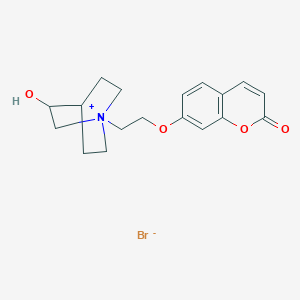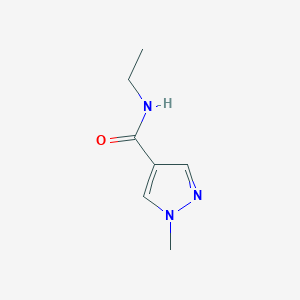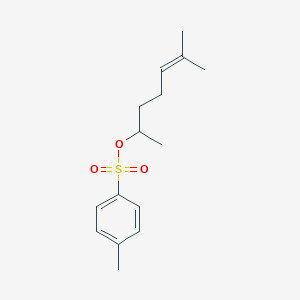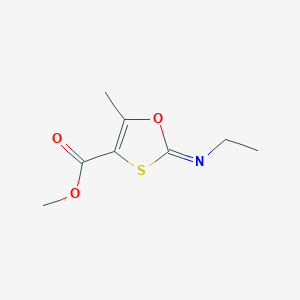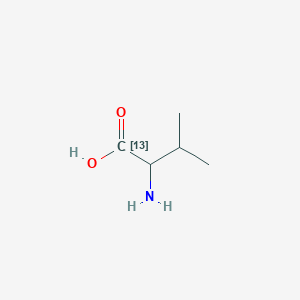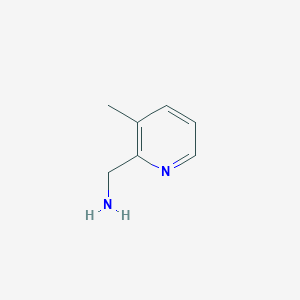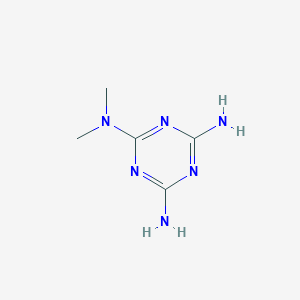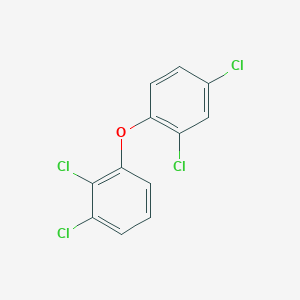
2,2',3,4'-Tetrachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2',3,4'-Tetrachlorodiphenyl ether, commonly known as BDE-47, is a chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). PBDEs are a group of synthetic chemicals that are used as flame retardants in various consumer products, including electronics, furniture, and textiles. BDE-47 is one of the most widely used PBDEs, and it has been detected in various environmental matrices, including air, water, soil, and biota.
Wirkmechanismus
The mechanism of action of BDE-47 is not fully understood. However, it is believed that BDE-47 can affect various biological processes, including oxidative stress, inflammation, and apoptosis. BDE-47 can also bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER).
Biochemische Und Physiologische Effekte
BDE-47 has been shown to have various biochemical and physiological effects on organisms. In fish, BDE-47 can disrupt the thyroid hormone system, which can affect growth and development. In birds, BDE-47 can affect the reproductive system, which can lead to decreased fertility and egg production. In mammals, BDE-47 can affect the immune system, which can increase the susceptibility to infections and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BDE-47 is a useful compound for studying the environmental and health effects of 2,2',3,4'-Tetrachlorodiphenyl ether. It is relatively stable and can be easily synthesized in the laboratory. However, BDE-47 has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. BDE-47 can also adsorb to surfaces, which can affect its bioavailability and toxicity.
Zukünftige Richtungen
There are several future directions for studying BDE-47. One direction is to investigate the long-term effects of BDE-47 exposure on human health. Another direction is to develop new methods for detecting and monitoring BDE-47 in environmental matrices. A third direction is to study the interactions between BDE-47 and other chemicals, such as pesticides and pharmaceuticals, which can affect the toxicity and bioaccumulation of BDE-47. Finally, there is a need for developing safer alternatives to 2,2',3,4'-Tetrachlorodiphenyl ether, which can reduce the environmental and health risks associated with these compounds.
Conclusion:
In conclusion, BDE-47 is a synthetic chemical that has been widely used as a flame retardant in various consumer products. BDE-47 has been shown to have toxic effects on various organisms, and it can accumulate in the environment and in the tissues of organisms. BDE-47 has been linked to various health effects, including developmental neurotoxicity, endocrine disruption, and cancer. There is a need for further research on BDE-47 to better understand its environmental and health effects and to develop safer alternatives to 2,2',3,4'-Tetrachlorodiphenyl ether.
Synthesemethoden
BDE-47 is synthesized by the bromination of 2,2',3,4'-tetrachlorodiphenyl ether. The reaction is carried out in the presence of a catalyst, such as iron or copper, and a brominating agent, such as bromine or hydrogen bromide. The yield of BDE-47 depends on the reaction conditions, such as the temperature, the concentration of the reactants, and the reaction time.
Wissenschaftliche Forschungsanwendungen
BDE-47 has been extensively studied for its environmental and health effects. It has been shown to have toxic effects on various organisms, including fish, birds, and mammals. BDE-47 can accumulate in the tissues of organisms, and it can be transferred through the food chain. In humans, BDE-47 has been detected in breast milk, blood, and adipose tissue. BDE-47 has been linked to various health effects, including developmental neurotoxicity, endocrine disruption, and cancer.
Eigenschaften
CAS-Nummer |
147102-63-4 |
|---|---|
Produktname |
2,2',3,4'-Tetrachlorodiphenyl ether |
Molekularformel |
C12H6Cl4O |
Molekulargewicht |
308 g/mol |
IUPAC-Name |
1,2-dichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H |
InChI-Schlüssel |
UYVBJPIPRAJEKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
147102-63-4 31242-94-1 |
Synonyme |
2,3-Dichlorophenyl 2,4-dichlorophenyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



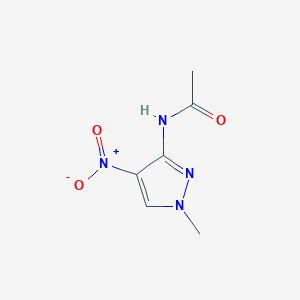
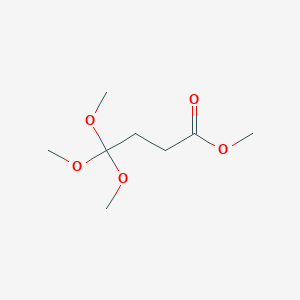
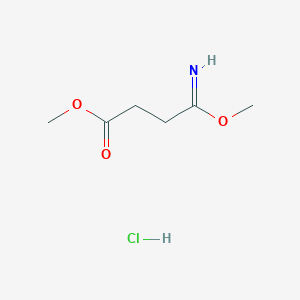
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)
